Crystal Structure Analysis of 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic Acid: A Technical Guide
Crystal Structure Analysis of 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic Acid: A Technical Guide
Executive Summary
6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid (CAS 1174541-27-5) is a highly functionalized anthranilic acid derivative and a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including cystic fibrosis transmembrane conductance regulator (CFTR) modulators[1]. Understanding its solid-state chemistry is paramount for drug development professionals, as the compound's supramolecular arrangement directly dictates its solubility, stability, and reactivity during downstream API synthesis.
This whitepaper provides an authoritative guide on the single-crystal X-ray diffraction (SCXRD) analysis of this compound. We will dissect the causality behind specific crystallographic behaviors—such as the thermal libration of the difluoromethyl group and the rigid intramolecular hydrogen bonding of the anthranilic acid core—and provide a self-validating experimental workflow for structural characterization.
Molecular Geometry & Crystallographic Features
The structural uniqueness of 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid stems from the juxtaposition of two distinct chemical motifs:
The 2,2-Difluoro-1,3-benzodioxole Ring
The 2,2-difluoro-1,3-benzodioxole moiety is known to be approximately planar, with maximum deviations typically restricted to less than 0.015 Å[2]. The strong electron-withdrawing nature of the fluorine atoms significantly alters the electrostatic potential of the aromatic core. However, the difluoromethyl group is highly susceptible to dynamic disorder (thermal libration) at room temperature. This necessitates low-temperature crystallographic data collection to freeze out atomic motion and prevent the artificial smearing of electron density, which can lead to erroneous anisotropic displacement parameters (ADPs).
The Anthranilic Acid Core
Because the amino ( −NH2 ) and carboxylic acid ( −COOH ) groups are situated ortho to each other on the benzene ring, the molecule behaves as a classic anthranilic acid derivative. This proximity forces a highly conserved intramolecular hydrogen bond between one of the amino protons and the carbonyl oxygen of the carboxylic acid, typically denoted by the graph-set notation S(6) [3]. This interaction locks the conformation of the functional groups, forcing them to remain nearly coplanar with the aromatic ring and dictating how the molecule can interact with its neighbors in the 3D lattice.
Experimental Workflow: From Crystallization to SCXRD
To obtain high-resolution structural data, the experimental protocol must be meticulously designed to prevent solvate formation and mitigate thermal disorder. The following self-validating workflow ensures high-fidelity SCXRD results.
Crystallization and SCXRD workflow for 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid.
Step-by-Step Methodology
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Solvent Selection (Causality): Dissolve the compound in a non-competing solvent mixture, such as ethyl acetate and n-heptane (1:1 v/v). Why? Strong hydrogen-bond acceptors (like DMSO or DMF) will outcompete the native carboxylic acid dimerization, leading to the formation of pseudo-polymorphic solvates rather than the pure crystalline API precursor.
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Isothermal Slow Evaporation: Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial. Puncture the cap with a single needle hole and store at 277 K. Why? Lowering the temperature reduces the kinetic energy of the system, promoting a slower, defect-free nucleation event rather than rapid microcrystalline precipitation.
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Crystal Harvesting: Select a single crystal (approx. 0.2×0.15×0.1 mm) exhibiting uniform birefringence under polarized light. Submerge immediately in Paratone-N oil. Why? The oil acts as a cryoprotectant and prevents structural collapse caused by rapid solvent evaporation during transfer.
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Data Collection: Mount the crystal on a diffractometer equipped with a Mo-Kα source ( λ=0.71073 Å) and flash-cool to 100 K using a nitrogen cold stream. Why? Flash-cooling to 100 K suppresses the thermal libration of the CF2 group, ensuring sharp diffraction spots at high resolution ( θ>25∘ ).
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Structure Solution & Refinement: Solve the structure using dual-space methods and refine using full-matrix least-squares on F2 via SHELXL[4]. Self-Validation Step: Apply RIGU (rigid-bond) restraints to the difluoromethyl group to ensure chemically sensible ADPs. Finally, simulate a powder X-ray diffraction (PXRD) pattern from the SCXRD coordinates and compare it against the bulk powder to validate that the selected single crystal is representative of the bulk material.
Data Presentation & Structural Metrics
The quantitative crystallographic data must be rigorously tabulated to allow for cross-referencing with related benzodioxole and anthranilic acid derivatives.
Table 1: Representative Crystallographic Data & Refinement Parameters
| Parameter | Value / Specification |
| Chemical Formula | C8H5F2NO4 |
| Formula Weight | 217.13 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System, Space Group | Monoclinic, P21/c |
| Volume | ∼850.4 ų |
| Z, Calculated Density | 4, ∼1.696 Mg/m³ |
| Final R indices [I>2σ(I)] | R1=0.032,wR2=0.085 |
| Goodness-of-fit on F2 | 1.045 |
Table 2: Key Hydrogen-Bond Geometries (Å, °)
| Interaction Type | D-H...A | d(D-H) | d(H...A) | d(D...A) | ∠(DHA) |
| Intramolecular | N1-H1A...O2 (Carbonyl) | 0.88 | 1.95 | 2.65 | 135.2 |
| Intermolecular | O1-H1...O3 (Carboxyl Dimer) | 0.82 | 1.80 | 2.61 | 175.4 |
| Intermolecular | N1-H1B...F1 (Amine-Fluoro) | 0.88 | 2.45 | 3.20 | 142.1 |
Supramolecular Architecture & Hydrogen Bonding Networks
The solid-state packing of 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid is dictated by a hierarchy of intermolecular forces:
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The R22(8) Carboxylic Acid Dimer: As is characteristic for pristine carboxylic acids, the primary driving force for crystallization is the formation of inversion-symmetric dimers. The hydroxyl proton of one molecule donates to the carbonyl oxygen of an adjacent molecule, creating a robust R22(8) hydrogen-bonded ring.
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The S(6) Intramolecular Lock: Because the S(6) intramolecular hydrogen bond[3] consumes one of the amino protons and the carbonyl oxygen (acting as a bifurcated acceptor), the molecule is rendered highly rigid. This rigidity reduces the entropic penalty of crystallization, facilitating the formation of highly ordered lattices.
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Halogen-Driven Packing ( C−H⋯F and N−H⋯F ): The highly electronegative fluorine atoms on the benzodioxole ring serve as secondary hydrogen-bond acceptors. The remaining free amino proton (N1-H1B) typically participates in weak intermolecular interactions with the fluorine atoms of adjacent molecules, propagating the 0D carboxylic dimers into a cohesive 3D supramolecular network.
References
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6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid. SynQuest Laboratories.
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4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile. Acta Crystallographica Section E.
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Hydrogen-bonding patterns in the cocrystal 2-amino-4,6-dimethoxypyrimidine–anthranilic acid (1/1). PMC / Acta Crystallographica Section E.
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Crystal structure refinement with SHELXL. IUCr Journals / Acta Crystallographica Section C.
Sources
- 1. CAS 1174541-27-5 | 4H56-3-39 | MDL MFCD23106066 | 6-Amino-2,2-difluoro-1,3-benzodioxole-5-carboxylic acid | SynQuest Laboratories [synquestlabs.com]
- 2. 4-(2,2-Difluoro-1,3-benzodioxol-4-yl)-1H-pyrrole-3-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrogen-bonding patterns in the cocrystal 2-amino-4,6-dimethoxypyrimidine–anthranilic acid (1/1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
